1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality 1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
689740-20-3 |
|---|---|
Molecular Formula |
C23H21FN2O2S |
Molecular Weight |
408.49 |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-6-4-3-5-7-17)23(28)26(22)14-18-8-10-19(24)11-9-18/h3-11H,12-14H2,1-2H3 |
InChI Key |
ZHYAVJSCBDVZJX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative of thienopyrimidine that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of thienopyrimidine derivatives often involves multi-step reactions that include cyclization and functional group modifications. While specific synthetic routes for this compound are not detailed in the provided sources, similar compounds typically undergo reactions involving thieno and pyrimidine moieties to achieve desired biological properties.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the effectiveness of certain thienopyrimidine analogs against leukemia cells with IC50 values in the micromolar range .
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. Thienopyrimidines may act as inhibitors of key enzymes or receptors involved in cancer cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit thymidine kinase (TK), an enzyme crucial for DNA synthesis in cancer cells .
Study 1: Anticancer Activity
A recent study evaluated a series of thienopyrimidine derivatives for their anticancer properties. The results demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against human cancer cell lines. The most potent compound exhibited an IC50 value of 0.5 µM against MCF-7 breast cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 0.5 | MCF-7 |
| B | 1.2 | HeLa |
| C | 0.8 | A549 (Lung) |
Study 2: Inhibition of Enzymatic Activity
Another study focused on the inhibition of thymidine kinase by thienopyrimidine derivatives. The findings suggested that these compounds could effectively reduce enzyme activity by competing with natural substrates, thereby limiting nucleotide availability for DNA replication .
Pharmacokinetics
Understanding the pharmacokinetics of 1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining the efficacy and safety profile of this compound.
Scientific Research Applications
Anticancer Applications
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines.
- Mechanism of Action : One notable study demonstrated that derivatives similar to this compound showed inhibitory effects on MIF2 tautomerase activity with IC50 values in the low micromolar range (e.g., 7.2 μM) for certain analogues. This suggests potential applications in cancer therapy by targeting metabolic pathways crucial for tumor growth.
Anti-inflammatory Properties
The anti-inflammatory potential of thienopyrimidine derivatives has also been explored. These compounds can modulate inflammatory pathways by inhibiting specific kinases or enzymes involved in the inflammatory response.
- Related Literature : While direct studies on this specific compound are sparse, literature highlights the anti-inflammatory effects observed in similar compounds. Such activities may be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Effects
The compound's structural characteristics suggest potential antimicrobial properties. Thienopyrimidine derivatives have shown activity against various microbial strains, indicating that this compound could be useful in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications to the phenyl groups or the thieno-pyrimidine core can significantly affect potency and selectivity.
- Fluorination : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Substituent Variations : Altering substituents on the pyrimidine ring can lead to varying degrees of biological activity, as seen in comparative studies with other thienopyrimidine derivatives.
Case Studies
Several studies have provided insights into the biological activity of similar compounds:
- Thieno[2,3-d]pyrimidine Derivatives : A focused compound collection revealed that derivatives exhibited potent inhibition against MIF2 with varying IC50 values depending on structural modifications.
- Pyrimidinone Derivatives : Research highlighted that pyrimidinone compounds demonstrated significant anticancer activity through mechanisms involving enzyme inhibition related to DNA synthesis and repair pathways.
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This Compound | Structure | Anticancer (MIF2 Inhibition) | 7.2 |
| Thieno[2,3-d]pyrimidine Derivative | Structure | Antimicrobial | 15 |
| Pyrimidinone Derivative | Structure | Anticancer (DNA Synthesis Inhibition) | 11 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
